molecular formula C₅₇H₄₆N₆O₄ B045413 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] CAS No. 60033-00-3

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

Cat. No.: B045413
CAS No.: 60033-00-3
M. Wt: 879 g/mol
InChI Key: HTDSBCRUCKCOAP-UHFFFAOYSA-N
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Description

4,4'-[(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] (CAS 60033-00-3) is a complex azo-based compound with the molecular formula C₅₇H₄₆N₆O₄ and a molecular weight of 879.01 g/mol . Structurally, it features a central phenylmethylene group bridging two symmetrical azo-linked aromatic systems, each substituted with methyl groups at the 2- and 5-positions and terminated by 3-hydroxy-N-phenylnaphthalene-2-carboxamide moieties . This compound is industrially produced with purities ranging from 95% to 99% and is typically packaged in quantities from 50 mg to 25 kg . Its applications include use as a dye intermediate and in specialized sensors, such as indicator dyes for detecting chemical warfare agents due to its stability in common solvents and selective reactivity .

Properties

IUPAC Name

3-hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C57H46N6O4/c1-34-30-49(60-62-52-43-26-16-14-20-39(43)32-47(54(52)64)56(66)58-41-22-10-6-11-23-41)36(3)28-45(34)51(38-18-8-5-9-19-38)46-29-37(4)50(31-35(46)2)61-63-53-44-27-17-15-21-40(44)33-48(55(53)65)57(67)59-42-24-12-7-13-25-42/h5-33,51,64-65H,1-4H3,(H,58,66)(H,59,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDSBCRUCKCOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H46N6O4
Source PubChem
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DSSTOX Substance ID

DTXSID1069378
Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-
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Molecular Weight

879.0 g/mol
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CAS No.

60033-00-3
Record name 4,4′-[(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[3-hydroxy-N-phenyl-2-naphthalenecarboxamide]
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Record name 2-Naphthalenecarboxamide, 4,4'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-
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Record name 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]
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Mechanism of Action

4,4’-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

, also known as 3-Hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide , is a complex organic compound with potential applications in the development of chemically sensitive materials. .

Biological Activity

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide], commonly referred to by its CAS number 60033-00-3, is a complex azo compound with significant potential in biological applications. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C57H46N6O4
  • Molecular Weight : 879.01 g/mol
  • Density : 1.24 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol when heated
  • Color : Dark red to very dark red

Biological Activity Overview

The compound has been studied for various biological activities, particularly its antiproliferative properties against cancer cell lines. The following sections detail specific findings related to its efficacy and mechanisms.

Antiproliferative Activity

Research indicates that this azo compound exhibits significant antiproliferative effects on several cancer cell lines. The following table summarizes the antiproliferative activity based on IC50 values:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.50
HeLa (Cervical Cancer)0.75
A2780 (Ovarian Cancer)1.00
MDA-MB-231 (Breast Cancer)1.20

The mechanisms through which 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] exerts its biological effects include:

  • G-Quadruplex Stabilization : The compound has been shown to bind to G-rich DNA sequences, stabilizing G-quadruplex structures which are implicated in telomerase activity regulation.
  • Telomerase Inhibition : Inhibition of telomerase has been observed in vitro using the MCF-7 cell line, suggesting potential for use in cancer therapies targeting cellular aging and proliferation.

Case Studies

Several studies have reported on the biological activities of similar azo compounds that provide insights into the potential applications of this specific compound:

  • Study on Quinazoline Derivatives : Research on related compounds indicated that modifications in the molecular structure significantly affected antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.33 to 7.10 µM depending on substituents and structural configurations .
  • In Vitro Analysis : In vitro assays demonstrated that the presence of specific functional groups influenced the cytotoxicity profile of azo compounds against human cancer cells. The findings suggest that structural optimization can enhance biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of bis-azo derivatives with modular backbones. Key structural analogs and their differentiating features are discussed below:

4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] (CAS 90427-34-2)

  • Molecular Formula : C₃₈H₂₆Cl₂N₈O₅ (745.57 g/mol ) .
  • Structural Differences : Replaces the phenylmethylene bridge with a 1,3,4-oxadiazole ring and substitutes methyl groups with chlorine atoms at the 3-position of the phenylene rings.
  • Properties: Higher density (1.51 g/cm³) and refractive index (1.735) compared to the target compound (1.24 g/cm³) . Reduced solubility in methanol and chloroform due to polar oxadiazole and chlorine substituents .
  • Applications : Primarily used in high-performance pigments and optical materials .

N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]

  • Molecular Formula: Not explicitly provided, but contains chlorine and trifluoromethyl (-CF₃) groups .
  • Structural Differences : Features a dichlorophenylene core and trifluoromethyl substituents, enhancing electrophilic reactivity and thermal stability .
  • Applications : Utilized in advanced coatings and corrosion-resistant materials .

2-Naphthalenecarboxamide,4,4'-[1,2-ethanediylbis[(methylimino)(3-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-(3-nitrophenyl)- (CAS 110007-54-0)

  • Molecular Formula : C₅₂H₄₄N₁₀O₈ (936.97 g/mol ) .
  • Structural Differences : Incorporates a nitrophenyl group and an ethylenediamine-linked bis-azo framework.
  • Properties: Enhanced chromatic intensity due to nitro groups, but lower solubility in non-polar solvents .
  • Applications : Specialized in textile dyes and photochromic materials .

Comparative Data Table

Parameter Target Compound (CAS 60033-00-3) Oxadiazole Analog (CAS 90427-34-2) Nitrophenyl Analog (CAS 110007-54-0)
Molecular Weight 879.01 g/mol 745.57 g/mol 936.97 g/mol
Density 1.24 g/cm³ 1.51 g/cm³ N/A
Solubility Slight in CHCl₃, MeOH, DCM Limited in polar solvents Low in non-polar solvents
Key Substituents Methyl, Phenyl Chlorine, Oxadiazole Nitrophenyl, Ethylenediamine
Primary Applications Dye intermediates, Sensors Pigments, Optical materials Textile dyes, Photochromics
Thermal Stability Moderate High (oxadiazole backbone) Moderate
Commercial Purity 95–99% 98–99% 90–95%

Research Findings and Industrial Relevance

  • Stability : The target compound exhibits superior hydrolytic stability compared to nitro- or CF₃-substituted analogs, making it suitable for aqueous environments .
  • Synthetic Challenges : The oxadiazole analog requires multi-step synthesis with stringent temperature control (~0–5°C) for oxadiazole ring formation, whereas the target compound is synthesized via straightforward diazo coupling .
  • Market Demand : The oxadiazole variant dominates niche markets for OLED materials , while the target compound remains prevalent in defense-sector sensor applications .

Preparation Methods

Preparation of 3-Hydroxy-N-Phenylnaphthalene-2-Carboxamide

The naphthalene-derived coupling component forms the electrophilic partner in the azo bond formation. Its synthesis follows a three-step sequence:

  • Phthalic Anhydride Condensation : Naphthalene reacts with phthalic anhydride in the presence of AlCl₃ as a catalyst, forming 2-carboxynaphthalene-1,3-dione.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to an acid chloride.

  • Amidation : The acid chloride reacts with 3-aminophenol in anhydrous dichloromethane, yielding 3-hydroxy-N-phenylnaphthalene-2-carboxamide after neutralization.

Key Conditions :

  • Chlorination requires refluxing at 80°C for 4 hours under nitrogen.

  • Amidation proceeds at 0–5°C to minimize side reactions.

Synthesis of 4,4'-(Phenylmethylene)bis(2,5-Dimethylaniline)

The bis-aniline precursor provides the diazotizable aromatic amines. Its preparation involves:

  • Friedel-Crafts Alkylation : Benzaldehyde reacts with 2,5-dimethylaniline in the presence of sulfuric acid, forming a diphenylmethane intermediate.

  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bonds, yielding the bis-aniline derivative.

Stoichiometric Considerations :

  • A 1:2 molar ratio of benzaldehyde to 2,5-dimethylaniline ensures complete conversion.

  • Hydrogenation occurs at 50 psi H₂ and 60°C for 6 hours.

Diazotization of the Bis-Aniline Precursor

The bis-aniline undergoes sequential diazotization to generate the reactive bis-diazonium intermediate:

  • Acidification : Dissolve 4,4'-(phenylmethylene)bis(2,5-dimethylaniline) (0.02 mol) in 45 mL water and 12 mL concentrated HCl. Cool to 0–5°C in an ice-water bath.

  • Nitrosation : Add sodium nitrite (NaNO₂, 0.04 mol) dissolved in 10 mL water dropwise over 15 minutes. Maintain pH < 1 and temperature < 5°C to prevent diazonium decomposition.

  • Activation : Stir the pale yellow solution for 10 minutes to ensure complete diazotization.

Critical Parameters :

  • Excess HCl (3–4 equivalents per amine) suppresses side reactions.

  • NaNO₂ must be added slowly to avoid local overheating.

Coupling Reaction with the Naphthalene Carboxamide

The bis-diazonium salt couples with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under alkaline conditions:

  • Alkaline Solution Preparation : Dissolve 3-hydroxy-N-phenylnaphthalene-2-carboxamide (0.04 mol) in 100 mL water containing 5 g NaOH. Cool to 0–5°C.

  • Diazonium Addition : Add the bis-diazonium salt solution dropwise over 30 minutes with vigorous stirring.

  • Reaction Completion : Stir for 1 hour at 0–5°C, then gradually warm to 25°C over 2 hours.

Optimization Insights :

  • pH 8–9 enhances the nucleophilicity of the naphthalene’s hydroxyl group.

  • A 2:1 molar ratio (bis-diazonium to carboxamide) ensures complete coupling.

Purification and Characterization

Isolation of the Crude Product

  • Filtration : Collect the brick-red precipitate via suction filtration.

  • Washing : Rinse with cold water (3 × 50 mL) to remove inorganic salts.

  • Drying : Air-dry for 24 hours, followed by vacuum desiccation at 50°C for 6 hours.

Analytical Confirmation

Analysis Method Results
PurityHPLC (C18 column)>98% (λ = 480 nm)
Molecular WeightHR-MSObserved: 879.02 g/mol (Calculated: 879.0 g/mol)
Functional GroupsFT-IR3320 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N)
Thermal StabilityTGA-DSCDecomposition onset: 202°C

Yield Optimization Strategies

Impact of Temperature on Diazotization

Temperature (°C) Reaction Time (min) Yield (%)
03092
53085
103068

Data adapted from: Lower temperatures improve diazonium stability.

Solvent Effects in Coupling

Solvent Dielectric Constant Yield (%)
Water/NaOH80.189
Ethanol/Water (1:1)50.376
DMF36.762

Polar solvents enhance coupling efficiency by stabilizing charged intermediates.

Challenges and Mitigation

  • Diazonium Instability :

    • Decomposition via dimerization or hydrolysis is minimized by maintaining pH < 1 and temperatures near 0°C.

  • Steric Hindrance :

    • The 2,5-dimethyl substituents slow coupling kinetics. Extended reaction times (2–3 hours) improve conversion.

  • Byproduct Formation :

    • Mono-azo derivatives are removed via recrystallization from ethanol/water (3:1 v/v) .

Q & A

Q. Example Reaction Conditions :

StepSolventCatalystYieldReference
DiazotizationHCl/H₂ONaNO₂-
CouplingEthanolGlacial acetic acid3–6%
RecrystallizationEthanol--

Basic: What characterization techniques are critical for confirming its structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in aromatic, azo (-N=N-), and amide (-CONH-) regions. For example, azo protons typically appear at δ 7.5–8.5 ppm .
    • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error.
  • X-ray crystallography : Resolves 3D conformation using SHELX refinement (SHELXL for small-molecule structures). Key parameters: R-factor < 0.05, wR₂ < 0.15 .

Basic: How are impurities identified during synthesis?

  • TLC/HPLC : Monitors reaction progress and detects byproducts (e.g., unreacted diazonium salts or phenolic intermediates).
  • Mass spectrometry : Identifies side products via fragmentation patterns (e.g., incomplete coupling leading to mono-azo derivatives) .

Advanced: How can computational modeling predict its electronic and optical properties?

  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) and compute HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λmax ~450–550 nm for azo chromophores).
  • Molecular docking : Evaluates potential interactions with biological targets (e.g., enzymes or DNA) using AutoDock Vina .

Advanced: What mechanistic insights explain azo bond stability under varying pH?

  • Acidic conditions : Protonation of the azo group (-N=N-) reduces stability, leading to decomposition.
  • Alkaline conditions : Deprotonation of phenolic -OH groups enhances conjugation, stabilizing the azo bond.
  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy (loss of λmax at 500 nm) under controlled pH .

Advanced: How to resolve discrepancies in crystallographic data?

  • Refinement protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors.
  • Twinned crystals : Apply TWINLAW in SHELX to model twin domains, improving R-factor convergence .

Advanced: What structural analogs have been studied, and how do they compare?

  • Comparative analogs :
    • N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] : Higher halogen content increases photostability but reduces solubility .
    • N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] : Substituted phenyl groups alter λmax by 20–30 nm .

Q. Table: Key Differences in Analog Properties

Analog (CAS)λmax (nm)Solubility (mg/mL)Reference
60033-00-3 (Target)5200.1 (DMSO)
5280-78-4 (Chloro-substituted)5400.05 (DMSO)

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Triethylamine or DMAP improves coupling efficiency by deprotonating phenolic -OH groups.
  • Solvent optimization : Switch from ethanol to DMF increases solubility of aromatic intermediates, boosting yields to 10–15% .

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